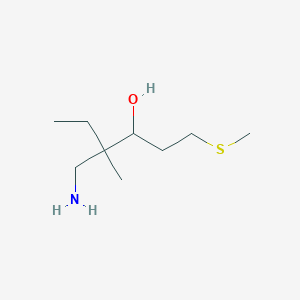
4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol is an organic compound with the molecular formula C8H19NOS It is characterized by the presence of an aminomethyl group, a methylthio group, and a hydroxyl group on a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1-(methylthio)hexan-3-one with an aminomethylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the aminomethyl group. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the aminomethylation reaction, and subsequent purification steps such as distillation or crystallization to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products
Oxidation: Formation of 4-methyl-1-(methylthio)hexan-3-one.
Reduction: Formation of 4-(aminomethyl)-4-methylhexan-3-ol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The methylthio group may participate in hydrophobic interactions, enhancing the compound’s binding affinity. The hydroxyl group can also contribute to the compound’s overall reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexan-3-ol: A secondary alcohol with a similar hexane backbone but lacking the aminomethyl and methylthio groups.
4-Methyl-1-(methylthio)hexan-3-one: A ketone derivative with a similar structure but different functional groups.
Uniqueness
4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol is unique due to the presence of both aminomethyl and methylthio groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H21NOS |
|---|---|
Molekulargewicht |
191.34 g/mol |
IUPAC-Name |
4-(aminomethyl)-4-methyl-1-methylsulfanylhexan-3-ol |
InChI |
InChI=1S/C9H21NOS/c1-4-9(2,7-10)8(11)5-6-12-3/h8,11H,4-7,10H2,1-3H3 |
InChI-Schlüssel |
WBTVDXIFXAHCOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CN)C(CCSC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


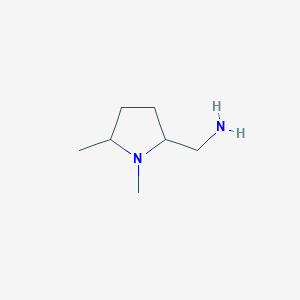
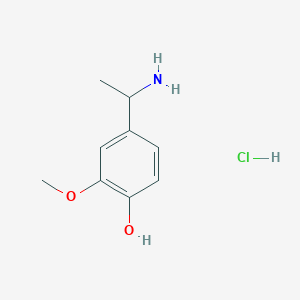

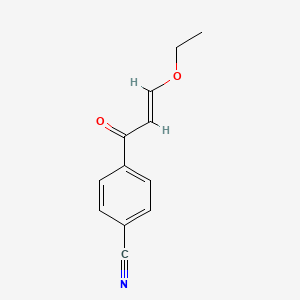
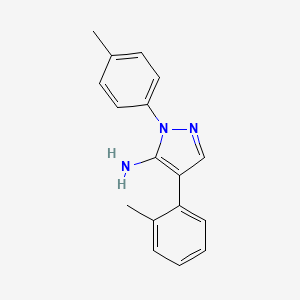

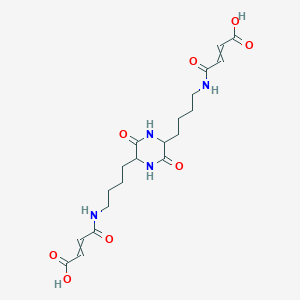
![3-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B13647238.png)
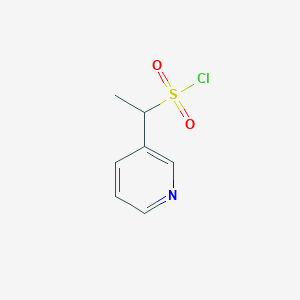
![3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13647257.png)
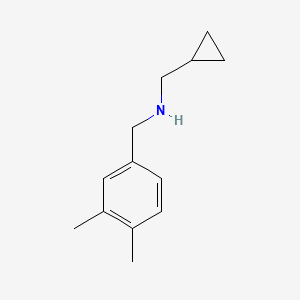
![tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B13647269.png)


